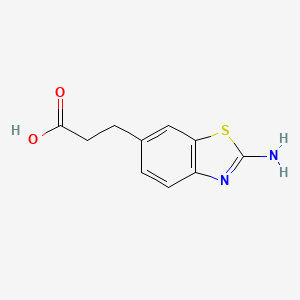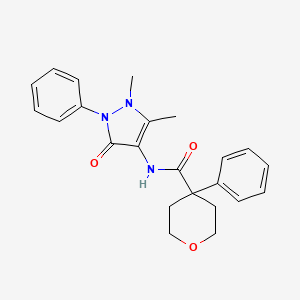![molecular formula C23H16F2N2O2 B2605351 (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327185-19-2](/img/structure/B2605351.png)
(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic or basic conditions.
Introduction of the Imino Group: The imino group is introduced by reacting the chromene core with 2,4-difluoroaniline in the presence of a suitable catalyst, such as a Lewis acid.
Carboxamide Formation: The final step involves the reaction of the intermediate with 2-methylaniline to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in assays for anti-inflammatory and antioxidant activities, making it a candidate for further investigation in drug discovery.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs, particularly in the areas of cancer and inflammatory diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
- (2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
- (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxylate
Uniqueness
What sets (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide apart from similar compounds is its specific substitution pattern. The presence of the 2,4-difluorophenyl and 2-methylphenyl groups imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O2/c1-14-6-2-4-8-19(14)26-22(28)17-12-15-7-3-5-9-21(15)29-23(17)27-20-11-10-16(24)13-18(20)25/h2-13H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIPZYJZAHSHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}benzoate](/img/structure/B2605271.png)


![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)





![Ethyl 4-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2605285.png)
![1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2605286.png)
![8-Oxa-2-azaspiro[4.5]decan-4-ol](/img/structure/B2605289.png)
![2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine](/img/structure/B2605290.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2605291.png)
